

Application Notes: Use of 2-Chloropentan-3-one in Heterocyclic Synthesis

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Compound of Interest

Compound Name: 2-Chloropentan-3-one

Cat. No.: B101064

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Introduction

2-Chloropentan-3-one is an α -haloketone, a class of organic compounds renowned for their utility as versatile building blocks in chemical synthesis.^{[1][2]} Its structure features two key reactive sites: an electrophilic carbon adjacent to the chlorine atom and a carbonyl group.^[3] This bifunctional nature makes **2-chloropentan-3-one** an attractive precursor for constructing a variety of heterocyclic scaffolds, which are core components of many pharmaceutical agents and bioactive molecules.^{[1][3][4]} These application notes provide an overview of established synthetic strategies where **2-chloropentan-3-one** can be employed, complete with detailed protocols for the synthesis of thiazoles, furans, and as a precursor to pyrroles and thiophenes.

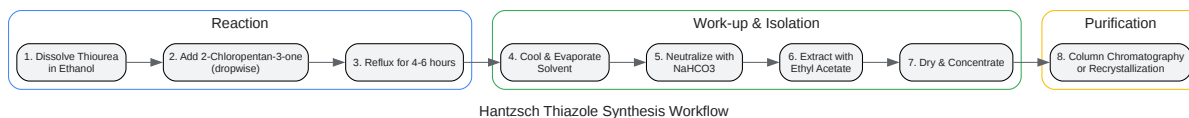
Physicochemical Properties of 2-Chloropentan-3-one

A foundational understanding of the reactant's properties is crucial for effective synthesis design and execution.

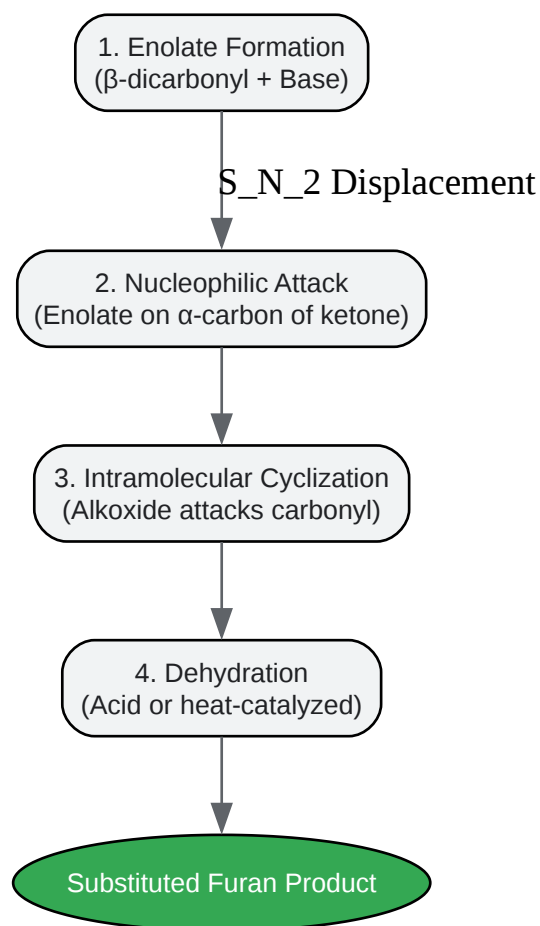
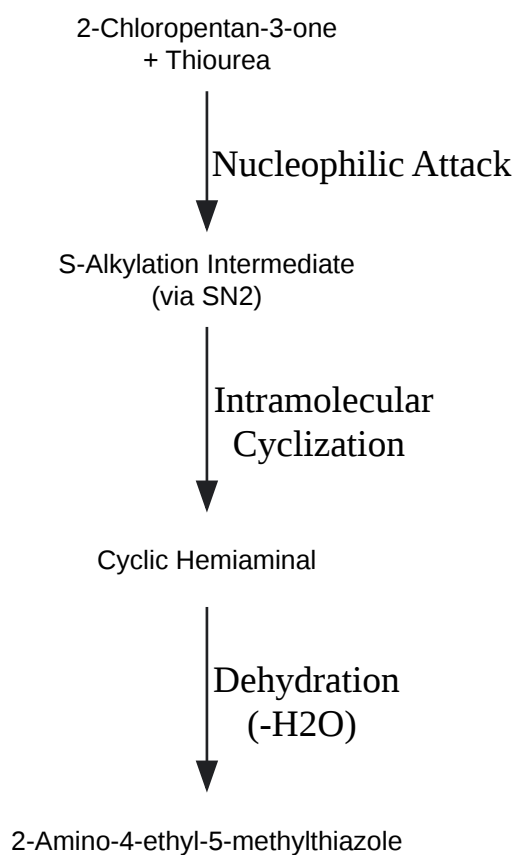
Property	Value
IUPAC Name	2-chloropentan-3-one
Molecular Formula	C ₅ H ₉ ClO
Molecular Weight	120.58 g/mol
CAS Number	17042-21-6
Appearance	Pale yellow liquid
SMILES	<chem>CCC(=O)C(C)Cl</chem>

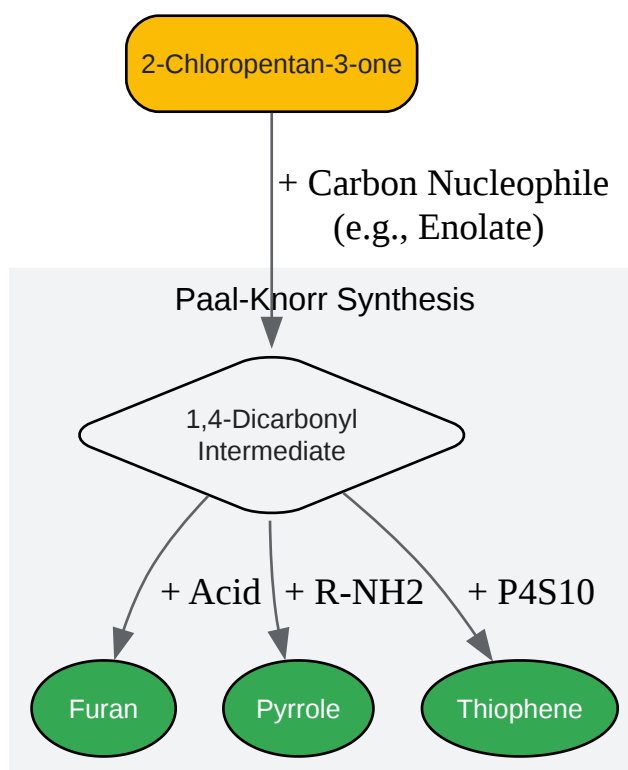
Core Reactivity and Synthetic Potential

The synthetic utility of **2-chloropentan-3-one** stems from its dual reactivity. The α -carbon bonded to the chlorine is highly susceptible to nucleophilic attack (typically via an S_N2 mechanism), while the carbonyl carbon is an electrophilic site for nucleophiles like amines and enolates.^[3] This allows for a range of cyclization reactions to form stable aromatic heterocycles.



Hantzsch Thiazole Synthesis Mechanism





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